(R)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine

Catalog No.
S15846246
CAS No.
M.F
C11H12F3NO2
M. Wt
247.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine

Product Name

(R)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine

IUPAC Name

(4R)-6-methoxy-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

InChI

InChI=1S/C11H12F3NO2/c1-16-10-4-6-8(15)2-3-17-9(6)5-7(10)11(12,13)14/h4-5,8H,2-3,15H2,1H3/t8-/m1/s1

InChI Key

DTNVLZOTIWTDBR-MRVPVSSYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(CCO2)N)C(F)(F)F

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@@H](CCO2)N)C(F)(F)F

(R)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine is a chemical compound characterized by its unique chroman structure, which includes a methoxy group and a trifluoromethyl group. The molecular formula of this compound is C11H12F3NOC_{11}H_{12}F_3NO, and it has a molecular weight of approximately 247.22 g/mol. The compound features a chroman backbone, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydrofuran ring. The presence of the trifluoromethyl group enhances its lipophilicity and potential biological activity, making it an interesting subject for pharmaceutical research and development .

The chemical reactivity of (R)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine can be attributed to the functional groups present in its structure. Common reactions include:

  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, which may be exploited in synthetic pathways to modify the compound or create derivatives.
  • Reduction Reactions: The amine functional group can undergo reduction, leading to various amine derivatives.
  • Condensation Reactions: The methoxy group can participate in condensation reactions with aldehydes or ketones, potentially leading to the formation of more complex structures.

These reactions are critical for the synthesis of analogs and derivatives that may exhibit enhanced biological properties.

(R)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine has been studied for its potential biological activities, particularly as an inhibitor of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Preliminary studies suggest that this compound may exhibit significant neuroprotective effects and could serve as a lead compound for the development of new therapeutic agents targeting cognitive decline .

The synthesis of (R)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine typically involves several steps:

  • Formation of Chroman Skeleton: The initial step usually involves the synthesis of the chroman framework through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups:
    • The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
    • The trifluoromethyl group can be introduced using reagents like trifluoromethyl sulfonyl fluoride or other trifluoromethylating agents.
  • Amine Formation: The final step involves the introduction of the amine functionality through reductive amination or direct amination methods.

These synthetic strategies allow for the production of (R)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine in a laboratory setting, enabling further exploration of its properties and applications .

The primary applications of (R)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine are in medicinal chemistry and drug development. Its potential as an acetylcholinesterase inhibitor positions it as a candidate for treating Alzheimer's disease and other cognitive disorders. Additionally, its unique structural features may allow for further modifications leading to new compounds with diverse pharmacological profiles .

Interaction studies have focused on understanding how (R)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine interacts with biological targets, particularly enzymes involved in neurotransmitter regulation. Molecular docking studies suggest that this compound can effectively bind to the active site of acetylcholinesterase, inhibiting its activity and potentially enhancing cholinergic signaling in neuronal pathways . Further studies are required to elucidate its mechanism of action and specificity towards different targets.

Several compounds share structural similarities with (R)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine, including:

  • 6-(Trifluoromethyl)chroman-4-amine: Lacks the methoxy group but retains the trifluoromethyl moiety.
  • (R)-6-methoxychroman-4-amine: Similar structure without the trifluoromethyl substitution.
  • 7-Chloro-6-(trifluoromethyl)chroman-4-amine: Contains a chlorine atom instead of a methoxy group.

Comparison Table

Compound NameKey FeaturesUnique Aspects
(R)-6-Methoxy-7-(trifluoromethyl)chroman-4-amineMethoxy and trifluoromethyl groupsPotential neuroprotective effects
6-(Trifluoromethyl)chroman-4-amineTrifluoromethyl group onlyLacks methoxy functionality
(R)-6-methoxychroman-4-amineMethoxy group presentNo trifluoromethyl substitution
7-Chloro-6-(trifluoromethyl)chroman-4-amineChlorine substitutionDifferent halogen impacting biological activity

This comparison highlights the uniqueness of (R)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine through its combination of functional groups that may enhance its pharmacological properties compared to similar compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

247.08201311 g/mol

Monoisotopic Mass

247.08201311 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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